Fmoc-PEG4-Ala-Ala-Asn-PAB is a specialized compound utilized primarily in the development of antibody-drug conjugates (ADCs). This compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a polyethylene glycol (PEG) spacer consisting of four ethylene glycol units, a peptide sequence of alanine-alanine-asparagine, and a para-aminobenzyl (PAB) group. The incorporation of the PEG spacer enhances the compound's aqueous solubility, making it suitable for various biochemical applications, particularly in targeted drug delivery systems .
Fmoc-PEG4-Ala-Ala-Asn-PAB is classified as a cleavable linker for bio-conjugation. It is synthesized through methods such as solid-phase peptide synthesis, allowing for precise control over the assembly of its components. The compound is primarily sourced from chemical suppliers specializing in bioconjugation reagents, such as Creative Biolabs and Sigma-Aldrich .
The synthesis of Fmoc-PEG4-Ala-Ala-Asn-PAB typically employs solid-phase peptide synthesis (SPPS). This method involves:
Automated peptide synthesizers are often utilized in industrial settings to facilitate large-scale production while maintaining quality control measures .
The molecular formula of Fmoc-PEG4-Ala-Ala-Asn-PAB is C43H56N6O12, with a molecular weight of 849 g/mol. The structure includes:
The structural design allows for specific cleavage under physiological conditions, making it an effective linker in drug delivery systems .
Fmoc-PEG4-Ala-Ala-Asn-PAB participates in several chemical reactions:
Major products from these reactions include released drugs and deprotected peptides ready for further modifications .
Fmoc-PEG4-Ala-Ala-Asn-PAB functions primarily as a cleavable linker in ADCs:
This mechanism highlights its role in improving therapeutic efficacy while minimizing off-target effects .
Key properties of Fmoc-PEG4-Ala-Ala-Asn-PAB include:
These properties make it suitable for various research applications involving bioconjugation and drug delivery systems .
Fmoc-PEG4-Ala-Ala-Asn-PAB is extensively used in:
Its ability to improve drug solubility while providing controlled release mechanisms makes it invaluable in modern therapeutic strategies .
Fmoc-PEG4-Ala-Ala-Asn-PAB (CAS 2055048-57-0) is a specialized peptide-based linker for antibody-drug conjugates (ADCs) with the molecular formula C₄₃H₅₆N₆O₁₂ and a molecular weight of 848.95 g/mol [1] [5]. Its structure integrates four functional modules:
Table 1: Structural Components of Fmoc-PEG4-Ala-Ala-Asn-PAB
Component | Chemical Function | Role in ADC Design |
---|---|---|
Fmoc group | (9H-fluoren-9-yl)methoxycarbonyl | Amine protection during synthesis |
PEG₄ spacer | -[CH₂CH₂O]₄- | Enhances hydrophilicity and solubility |
Ala-Ala-Asn tripeptide | L-Alanyl-L-alanyl-L-asparagine | Substrate for tumor-specific proteases |
PAB group | 4-(aminomethyl)benzyl alcohol | Self-immolative linker enabling payload release |
The stereochemistry features L-amino acids, critical for protease recognition, with the PEG spacer attached via an amide bond to the N-terminal alanine [3] [9].
The evolution of peptide-cleavable linkers reflects key advances in ADC technology:
Table 2: Evolution of Peptide Cleavable Linkers for ADCs
Generation | Example Linker | Limitations | Innovations in Fmoc-PEG4-Ala-Ala-Asn-PAB |
---|---|---|---|
Early (2000s) | MC-Val-Cit-PAB | Cathepsin B-mediated off-target cleavage | Asn residue reduces non-specific proteolysis |
Intermediate | MC-Ala-Ala-Asn-PAB | Low aqueous solubility | PEG₄ spacer enhances hydrophilicity |
Modern (2015+) | Fmoc-PEG₄-Ala-Ala-Asn-PAB | N/A | Fmoc enables modular synthesis; optimized protease kinetics |
Fmoc-PEG4-Ala-Ala-Asn-PAB addresses two critical challenges in ADC therapy: solubility and tumor-selective activation.
Solubility Enhancement
The PEG₄ spacer significantly increases hydrophilicity, with logP values ~1.5–2.0 lower than non-PEGylated analogs [2] [5]. This property:
Controlled Payload Release
The Ala-Ala-Asn-PAB module enables tumor-specific drug activation through a multi-step mechanism:
Table 3: Cleavage Kinetics of Peptide Linkers in Tumor Microenvironments
Linker Type | Cleavage Rate in Plasma (kobs, h⁻¹) | Cleavage Rate in Tumor Lysate (kobs, h⁻¹) | Selectivity Ratio |
---|---|---|---|
Val-Cit-PAB | 0.15 ± 0.03 | 1.8 ± 0.2 | 12 |
Ala-Ala-Asn-PAB | 0.08 ± 0.01 | 1.2 ± 0.3 | 15 |
PEG₄-Ala-Ala-Asn-PAB | 0.06 ± 0.02 | 1.5 ± 0.4 | 25 |
Data adapted from protease activation studies [1] [10].
Bioconjugation Flexibility
The terminal Fmoc group permits diverse conjugation strategies:
This versatility supports next-generation ADCs with homogeneous drug loading and improved batch-to-batch consistency.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7